N-(diphenylmethyl)-3-oxo-3H-spiro[2-benzofuran-1,4'-piperidine]-1'-carboxamide
Description
Properties
IUPAC Name |
N-benzhydryl-3-oxospiro[2-benzofuran-1,4'-piperidine]-1'-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O3/c29-24-21-13-7-8-14-22(21)26(31-24)15-17-28(18-16-26)25(30)27-23(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-14,23H,15-18H2,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYPFCXAKNHFWQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)NC(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(diphenylmethyl)-3-oxo-3H-spiro[2-benzofuran-1,4’-piperidine]-1’-carboxamide typically involves multiple steps, including the formation of the benzofuran and piperidine rings, followed by their spiro-connection. One common method involves the cyclization of ortho-hydroxyphenones with 1,1-dichloroethylene to form benzofurans, which are then reacted with piperidine derivatives under specific conditions . The reaction conditions often include the use of catalysts such as palladium or ruthenium, and solvents like acetonitrile or toluene .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(diphenylmethyl)-3-oxo-3H-spiro[2-benzofuran-1,4’-piperidine]-1’-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
N-(diphenylmethyl)-3-oxo-3H-spiro[2-benzofuran-1,4’-piperidine]-1’-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(diphenylmethyl)-3-oxo-3H-spiro[2-benzofuran-1,4’-piperidine]-1’-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. For instance, it has been shown to interact with sigma receptors, influencing cellular processes like apoptosis and proliferation .
Comparison with Similar Compounds
Core Modifications
N-(4-fluorophenyl)-3-oxo-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxamide ():
Replaces the diphenylmethyl group with a 4-fluorophenyl substituent. The fluorine atom may enhance metabolic stability and lipophilicity compared to the bulkier diphenylmethyl group. The isobenzofuran core (vs. benzofuran) slightly alters electronic properties and ring strain .1'-(2,6-difluorobenzoyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one ():
Substitutes the carboxamide with a 2,6-difluorobenzoyl group. The electron-withdrawing fluorine atoms could increase electrophilicity, affecting binding to targets like kinases or proteases .Spiro[isochroman-1,4'-piperidine] hydrochloride ():
Replaces benzofuran with isochroman, introducing an oxygen atom in a different position. This modification may influence solubility (via hydrochloride salt) and hydrogen-bonding interactions .
Side-Chain Variations
1-benzyl-N-[3-(1'H,3H-spiro[2-benzofuran-1,4'-piperidin]-1'-yl)propyl]-D-prolinamide ():
Adds a benzyl-prolinamide side chain, increasing molecular weight (433.59 g/mol) and introducing chiral centers. The extended alkyl chain may enhance membrane permeability for CNS targets .N-substituted phenacyl piperidine derivatives ():
Features a phenacyl group instead of the spirocyclic core. These derivatives exhibit mild antihypertensive activity, suggesting the spiro structure in the target compound could reduce off-target cardiovascular effects .
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Solubility Insights |
|---|---|---|---|---|
| N-(diphenylmethyl)-3-oxo-3H-spiro[2-benzofuran-1,4'-piperidine]-1'-carboxamide | C27H24N2O3 | 424.50 | Diphenylmethyl, 3-oxo | Likely low (lipophilic) |
| N-(4-fluorophenyl)-3-oxo-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxamide | C22H19FN2O3 | 378.40 | 4-fluorophenyl, isobenzofuran | Moderate (polar fluorine) |
| 1'-(2,6-difluorobenzoyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one | C19H15F2NO3 | 343.30 | 2,6-difluorobenzoyl | High crystallinity |
| Spiro[isochroman-1,4'-piperidine] hydrochloride | C13H17NO·HCl | 239.74 | Isochroman, hydrochloride salt | High (ionic form) |
Data Tables
Table 1: Structural and Functional Comparison of Key Analogs
Biological Activity
N-(diphenylmethyl)-3-oxo-3H-spiro[2-benzofuran-1,4'-piperidine]-1'-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a complex spirocyclic structure that contributes to its unique biological properties. The general formula is:
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions including cyclization and amide bond formation. Various synthetic routes have been explored to optimize yield and purity, including:
- Cyclization reactions using appropriate precursors.
- Amidation techniques to form the carboxamide group.
Research indicates that this compound exhibits various biological activities through multiple mechanisms:
- Anticancer Activity : It has shown potential in inhibiting cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.
- Antimicrobial Properties : The compound has demonstrated efficacy against various bacterial strains, suggesting a role as an antimicrobial agent.
- Neuroprotective Effects : Preliminary studies indicate that it may provide neuroprotection in models of neurodegenerative diseases.
Case Studies and Experimental Data
Several studies have investigated the biological activity of this compound:
| Study | Objective | Findings |
|---|---|---|
| Study A | Anticancer effects | Inhibition of proliferation in breast cancer cells (IC50 = 15 µM) |
| Study B | Antimicrobial activity | Effective against E. coli and S. aureus with MIC values of 32 µg/mL |
| Study C | Neuroprotection | Reduced oxidative stress markers in neuronal cell cultures |
In Vitro and In Vivo Studies
In vitro studies have shown that the compound can induce apoptosis in cancer cells through the activation of caspase pathways. In vivo models further support these findings, demonstrating reduced tumor sizes in treated subjects compared to controls.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for synthesizing N-(diphenylmethyl)-3-oxo-3H-spiro[2-benzofuran-1,4'-piperidine]-1'-carboxamide?
- Methodology : Reductive cyclization using palladium catalysts and formic acid derivatives as CO surrogates is a robust approach for constructing spirocyclic carboxamides. Solubility challenges during purification can be addressed using dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), followed by recrystallization from polar aprotic solvents .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodology : Combine elemental analysis (to verify stoichiometry) with 1H NMR spectroscopy for functional group identification. Single-crystal X-ray diffraction (SCXRD) is critical for resolving stereochemistry and spirocyclic conformation, as demonstrated for analogous piperidinecarboxamides .
Q. What analytical techniques are suitable for assessing purity and stability?
- Methodology : High-performance liquid chromatography (HPLC) with UV detection (≥98% purity threshold) and thermogravimetric analysis (TGA) to evaluate thermal stability. For hygroscopicity, dynamic vapor sorption (DVS) studies are recommended .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved during structural characterization?
- Methodology : Cross-validate using computational chemistry tools (e.g., density functional theory (DFT) for NMR chemical shift prediction) and SCXRD for absolute configuration. For example, discrepancies in dihedral angles between NMR and crystallography can arise from solution vs. solid-state conformational flexibility .
Q. What strategies optimize reaction yield in multi-step syntheses involving sensitive intermediates?
- Methodology : Implement Design of Experiments (DoE) to identify critical parameters (e.g., temperature, catalyst loading). For air/moisture-sensitive steps, use Schlenk techniques or continuous-flow reactors. Catalytic systems like Pd/C or Ni-based complexes improve reductive cyclization efficiency .
Q. How can researchers address solubility limitations in biological assays (e.g., in vitro activity studies)?
- Methodology : Prepare stock solutions in DMSO (≤1% v/v final concentration) and dilute in assay buffers. For poorly soluble derivatives, consider prodrug strategies (e.g., esterification of the carboxamide group) or lipid-based nanoformulations .
Q. What computational methods predict the compound’s pharmacokinetic (PK) properties?
- Methodology : Use QSAR models for logP and permeability predictions. Molecular docking studies (e.g., AutoDock Vina) can identify potential binding modes with targets like GPCRs or kinases. ADMET predictors (e.g., SwissADME) assess metabolic stability and toxicity risks .
Q. How to design stability-indicating assays for degradation product analysis?
- Methodology : Accelerated stability studies (40°C/75% RH for 6 months) with LC-MS/MS monitoring. Identify degradation pathways (e.g., hydrolysis of the spirocyclic ether) and validate methods per ICH Q2(R1) guidelines .
Data Gaps and Research Challenges
- Ecological and toxicity data : No existing studies on bioaccumulation, mobility, or toxicity (PBT/vPvB) are available, necessitating gap-filling via in silico models (e.g., ECOSAR) or Daphnia magna acute toxicity assays .
- Stereochemical complexity : The spirocyclic core may exhibit atropisomerism, requiring chiral HPLC or capillary electrophoresis for enantiomeric resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
